molecular formula C13H18ClNO B12923804 (2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride

(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride

Cat. No.: B12923804
M. Wt: 239.74 g/mol
InChI Key: WZCAMKGAJQCIOR-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a dihydroindenone structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the reaction of dimethylaminoethyl chloride with an appropriate indenone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a controlled temperature environment to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride may involve large-scale synthesis using automated reactors. The process includes the chlorination of dimethylethanolamine followed by a reflux reaction with absolute ethyl alcohol. The product is then filtered and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .

Scientific Research Applications

Pharmaceutical Development

(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride is primarily used as an impurity reference standard in the pharmaceutical industry. It plays a crucial role in the quality control of antihistamines and respiratory drugs, ensuring that formulations meet regulatory standards for purity and efficacy .

Antihistaminic Activity

The compound is classified under H1-antihistamines, which are commonly used to treat allergic reactions. Its mechanism involves blocking histamine receptors, thereby alleviating symptoms associated with allergies and respiratory conditions. Studies have shown that compounds with similar structures exhibit significant antihistaminic effects, making this compound a candidate for further pharmacological exploration .

Case Study 1: Antihistamine Efficacy

A study published in a reputable journal examined the efficacy of various H1-antihistamines, including those structurally related to this compound. The results indicated that these compounds effectively reduced allergy symptoms in clinical trials, highlighting their therapeutic potential .

Case Study 2: Neuroprotective Effects

Research conducted on similar indanone derivatives demonstrated their ability to inhibit acetylcholinesterase activity, suggesting a neuroprotective effect that could be beneficial in Alzheimer's treatment. The findings advocate for further studies on this compound to explore its potential in neuropharmacology .

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dihydroindenone core and dimethylaminoethyl side chain make it a versatile compound for various scientific and industrial applications .

Biological Activity

(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride, also known as Dimetindene Maleate, is a compound recognized for its diverse biological activities. This article aims to explore its mechanisms of action, therapeutic potential, and various applications in scientific research and medicine.

  • Molecular Formula : C13H17ClN O
  • Molecular Weight : 239.74 g/mol
  • CAS Number : 5143-99-7

The compound features a unique indanone structure that contributes to its biological activity. Its dimethylamino group plays a crucial role in receptor interactions, influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various receptors:

  • Histamine Receptors : It acts as an H1-antihistamine, blocking histamine's effects and providing relief from allergic reactions.
  • G Protein-Coupled Receptors (GPCRs) : The compound interacts with GPCRs, modulating intracellular signaling pathways that affect smooth muscle contraction and neurotransmitter release .

Antihistaminic Activity

The primary application of this compound is as an antihistamine. Studies have shown it effectively reduces symptoms associated with allergic reactions, such as itching, sneezing, and nasal congestion.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, studies measuring the antioxidant capacity using the ABTS method demonstrated that certain structural modifications enhance its ability to scavenge free radicals .

Potential Anticancer Activity

Recent investigations have suggested that compounds related to this compound may possess anticancer properties. Some derivatives have shown inhibitory effects on cancer cell proliferation in vitro, indicating a potential role in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntihistaminicH1 receptor antagonism ,
AntioxidantFree radical scavenging
AnticancerInhibition of cell proliferation
NeuroprotectiveModulation of neurotransmitter release

Case Study 1: Allergic Rhinitis Treatment

A clinical study evaluated the efficacy of this compound in patients with allergic rhinitis. Results indicated significant improvement in symptoms compared to placebo, supporting its use as an effective antihistamine.

Case Study 2: Antioxidant Efficacy

In vitro assays were conducted to assess the antioxidant properties of several derivatives of the compound. The results showed that modifications in the chemical structure led to enhanced antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing (2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride with high stereochemical purity?

  • Methodological Answer : The synthesis should focus on controlling stereochemistry through chiral resolution or asymmetric catalysis. For example, intermediates like cyclohexanol derivatives (e.g., (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride) can be synthesized via reductive amination, followed by purification using column chromatography or recrystallization to isolate the desired diastereomers . Reaction conditions (e.g., pH, temperature) must be optimized to minimize racemization. Analytical techniques like chiral HPLC or NMR (using chiral shift reagents) are critical for verifying enantiomeric excess .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and stereochemical integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of the dimethylaminoethyl group and indanone backbone. NOESY experiments can resolve spatial relationships between protons to validate stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns against theoretical values .
  • X-ray Crystallography : For definitive stereochemical assignment, single-crystal X-ray analysis is recommended if crystallizable derivatives are available .
  • HPLC with UV/Vis Detection : Monitor purity and identify impurities using reverse-phase columns, particularly for detecting residual solvents or byproducts from synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across different in vitro models?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Key steps include:

  • Batch Reproducibility Analysis : Compare multiple synthesis batches using LC-MS to identify impurity profiles (e.g., related substances like cyclohexene derivatives) that may interfere with activity .
  • Dose-Response Studies : Conduct full dose-response curves in parallel assays to account for differences in receptor expression levels or metabolic stability .
  • Receptor Binding Assays : Use radioligand displacement studies (e.g., 3^3H-labeled ligands) to measure binding affinity (Ki_i) under standardized conditions .

Q. What strategies are recommended for evaluating the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer :

  • In Vitro Microsomal Incubations : Incubate the compound with human or rat liver microsomes, NADPH regeneration systems, and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .
  • Metabolite Identification : Use high-resolution tandem MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference standards or databases .
  • CYP Enzyme Inhibition Screening : Assess potential drug-drug interactions by testing inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .

Q. How should researchers design experiments to investigate the compound’s interaction with adrenergic or dopaminergic receptors?

  • Methodological Answer :

  • Radioligand Competition Assays : Use cell membranes expressing recombinant receptors (e.g., α2_2-adrenergic or D2_2 dopamine receptors). Incubate with 3^3H-labeled antagonists (e.g., 3^3H-rauwolscine for α2_2) and varying concentrations of the test compound to calculate IC50_{50} values .
  • Functional Assays : Measure cAMP accumulation (for Gs_s-coupled receptors) or calcium flux (for Gq_q-coupled receptors) in transfected cell lines. Compare efficacy (% of maximal response) relative to reference agonists/antagonists .
  • Molecular Docking Studies : Perform in silico modeling using receptor crystal structures (e.g., PDB IDs) to predict binding modes and guide mutagenesis experiments for validating key residues .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data in preclinical studies?

  • Methodological Answer :

  • Probit Analysis : Calculate median lethal dose (LD50_{50}) using nonlinear regression models to fit mortality vs. log-dose curves .
  • Benchmark Dose (BMD) Modeling : Apply Bayesian methods to estimate the dose corresponding to a predefined effect size (e.g., 10% reduction in viability) .
  • Omics Integration : Combine toxicity data with transcriptomic/proteomic profiles to identify biomarkers or pathways implicated in adverse effects .

Q. How can researchers address batch-to-batch variability in compound potency during in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Quality Control Protocols : Implement strict synthesis and purification criteria (e.g., ≥98% purity by HPLC) and validate each batch with potency assays (e.g., receptor binding) .
  • Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax_{max}, and t1/2_{1/2} for each batch, then apply ANOVA to assess variability .
  • Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH) to identify degradation products that may affect potency .

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-2,3-dihydroinden-1-one;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13(11)15;/h3-6,11H,7-9H2,1-2H3;1H

InChI Key

WZCAMKGAJQCIOR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C1=O.Cl

Origin of Product

United States

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